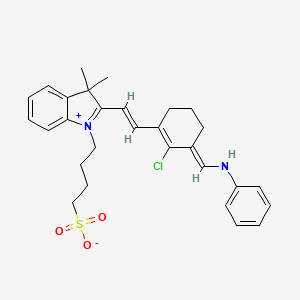![molecular formula C10H7BrClN5O B11827126 (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted imidazo[4,5-c]pyridine ring
Vorbereitungsmethoden
The synthesis of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core This core can be synthesized through a series of reactions, including cyclization and halogenationIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings
Wirkmechanismus
The mechanism of action of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile stands out due to its unique combination of halogen atoms and the hydroxyiminoacetonitrile group. Similar compounds include:
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles. These compounds share some structural similarities but differ significantly in their applications and properties.
Eigenschaften
Molekularformel |
C10H7BrClN5O |
|---|---|
Molekulargewicht |
328.55 g/mol |
IUPAC-Name |
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C10H7BrClN5O/c1-2-17-8-5(11)4-14-9(12)7(8)15-10(17)6(3-13)16-18/h4,18H,2H2,1H3/b16-6- |
InChI-Schlüssel |
MOEJRSVSOANIRC-SOFYXZRVSA-N |
Isomerische SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1/C(=N\O)/C#N |
Kanonische SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)


![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)
